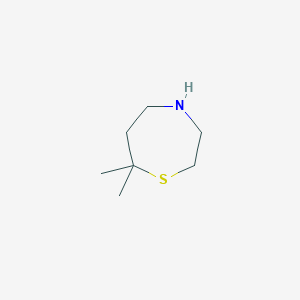

7,7-Dimethyl-1,4-thiazepane

描述

Significance of Heterocyclic Ring Systems in Organic Synthesis

Heterocyclic compounds are ubiquitous in the world of chemistry, forming the structural core of a multitude of biologically active molecules and functional materials. mdpi.com Their significance stems from the unique physicochemical properties imparted by the presence of heteroatoms such as nitrogen, oxygen, and sulfur. sigmaaldrich.com These heteroatoms introduce dipoles, influence ring conformation, and provide sites for hydrogen bonding, all of which are crucial for molecular recognition and biological activity. researchgate.net Consequently, the synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs featuring these ring systems. mdpi.com

Overview of Thiazepane Chemistry within the Context of Medium-Sized Heterocycles

Among the various heterocyclic systems, medium-sized rings (seven to eleven atoms) like thiazepanes present distinct synthetic and conformational challenges. Seven-membered rings, in particular, are less common in nature compared to their five- and six-membered counterparts and their synthesis can be complicated by unfavorable entropic and enthalpic factors. researchgate.net Thiazepanes are a class of seven-membered heterocycles containing one sulfur and one nitrogen atom. The 1,4-thiazepane (B1286124) scaffold, in particular, has garnered interest due to its three-dimensional structure, which is a desirable feature in modern drug design for achieving higher specificity and improved pharmacokinetic properties. nih.gov

Research Trajectories for 1,4-Thiazepane Derivatives

Current research into 1,4-thiazepane derivatives is largely driven by their potential applications in medicinal chemistry. One promising avenue is their use as three-dimensional (3D) fragments in fragment-based drug discovery (FBDD). The non-planar nature of the thiazepane ring makes it an attractive scaffold for creating libraries of diverse 3D structures for screening against various biological targets. nih.gov A notable area of investigation is the development of 1,4-thiazepane derivatives as ligands for bromodomain and extraterminal domain (BET) proteins, which are implicated in cancer and inflammation. nih.gov The synthesis of novel substituted thiazepanes, including those with gem-dimethyl groups, is crucial for exploring the structure-activity relationships of these compounds and for developing new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

7,7-dimethyl-1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWAFSCFMWWRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCCS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties of 7,7 Dimethyl 1,4 Thiazepane

The synthesis of the specific compound 7,7-Dimethyl-1,4-thiazepane is not extensively documented in the literature. However, general synthetic routes to the 1,4-thiazepane (B1286124) core and the synthesis of closely related derivatives provide a strong basis for its potential preparation.

A modern and efficient approach to the 1,4-thiazepanone core, a direct precursor to 1,4-thiazepanes, involves a one-pot reaction between an α,β-unsaturated ester and an aminothiol (B82208). nih.gov This method offers high yields and short reaction times. The resulting 1,4-thiazepan-5-one (B1267140) can then be reduced to the corresponding 1,4-thiazepane.

A more classical approach, reported in 1978, describes the synthesis of a 7,7-dimethyl substituted thiazepine derivative, specifically 3-carbomethoxy-7,7-dimethyl-5-oxoperhydro-1,4-thiazepine. This synthesis starts from 3-carbomethoxy-5-oxoperhydro-1,4-thiazepine. While not a direct synthesis of the title compound, it demonstrates a viable pathway to introducing the gem-dimethyl group at the 7-position of the thiazepane ring.

The physical and chemical properties of this compound are not widely reported. However, based on the properties of related compounds, it is expected to be a liquid or a low-melting solid at room temperature. The presence of the nitrogen and sulfur atoms would make it a polar molecule with the potential for hydrogen bonding.

Table 1: Physical and Chemical Properties of a Related this compound Derivative

| Property | Value | Compound |

| Molecular Formula | C9H15NO3S | 3-carbomethoxy-7,7-dimethyl-5-oxoperhydro-1,4-thiazepine |

| Melting Point | 89-89.5 °C | 3-carbomethoxy-7,7-dimethyl-5-oxoperhydro-1,4-thiazepine |

| Infrared (IR) Spectrum (cm⁻¹) | 3450 (N-H), 1735 (C=O, ester), 1630 (C=O, lactam) | 3-carbomethoxy-7,7-dimethyl-5-oxoperhydro-1,4-thiazepine |

| ¹H NMR (δ, ppm) | 1.20 (s, 3H), 1.25 (s, 3H), 2.2-3.2 (m, 4H), 3.74 (s, 3H), 4.50 (m, 1H), 6.40 (m, 1H) | 3-carbomethoxy-7,7-dimethyl-5-oxoperhydro-1,4-thiazepine |

Data obtained for a derivative of this compound.

Research Findings on 7,7 Dimethyl 1,4 Thiazepane

Specific research focusing exclusively on 7,7-Dimethyl-1,4-thiazepane is limited. The primary mention of a 7,7-dimethyl substituted 1,4-thiazepane (B1286124) derivative in the literature is in the context of its synthesis as a potential precursor for other complex molecules. The study that prepared 3-carbomethoxy-7,7-dimethyl-5-oxoperhydro-1,4-thiazepine did so with the aim of exploring its reactivity towards the synthesis of substituted penam (B1241934) and cepham (B1241629) systems, which are core structures of β-lactam antibiotics.

The investigation into the utility of 1,4-thiazepanes as 3D fragments for drug discovery represents the most promising area where this compound could find application. nih.gov The gem-dimethyl group at the 7-position would introduce a specific steric and conformational bias to the seven-membered ring. This could be advantageous in tailoring the binding affinity and selectivity of the molecule to a specific protein target. The conformational rigidity imparted by the dimethyl substitution could also be beneficial for structure-activity relationship (SAR) studies, as it would reduce the number of accessible conformations, making it easier to correlate molecular shape with biological activity.

Table 2: Summary of Research Context for this compound Derivatives

| Research Area | Focus | Potential Role of this compound |

| Synthetic Precursor | Synthesis of β-lactam antibiotic scaffolds | The 7,7-dimethyl substituted thiazepine was explored as a starting material. |

| Fragment-Based Drug Discovery | Development of 3D fragments for screening libraries | The 7,7-dimethyl group could provide unique steric and conformational properties to a fragment. |

| Medicinal Chemistry | Development of BET bromodomain ligands | The conformational effects of the gem-dimethyl group could influence binding affinity and selectivity. |

Conclusion

Cyclization Strategies for 1,4-Thiazepane Ring Formation

The formation of the seven-membered 1,4-thiazepane ring is the cornerstone of synthesizing this class of compounds. Various cyclization strategies have been developed, each with its own advantages and limitations regarding substrate scope and reaction conditions.

Phosphine-Triggered Annulation Reactions for Saturated Seven-Membered Heterocycles

A notable strategy for the synthesis of saturated seven-membered heterocycles, including 1,4-thiazepanes, involves a phosphine-triggered tandem [3 + 4] annulation reaction. acs.org This method utilizes Morita–Baylis–Hillman (MBH) carbonates and 1,4-diheteroatom dinucleophiles. The reaction mechanism is proposed to proceed through a phosphine-catalyzed allylic alkylation followed by an intramolecular Michael cyclization catalyzed by a general base. acs.org This approach provides a facile route to 1,4-oxazepanes, 1,4-thiazepanes, and 1,4-diazepanes. acs.orgtyut.edu.cn The unique reactivity of phosphines as nucleophilic catalysts allows for the formation of reactive zwitterionic intermediates under mild conditions, which then undergo cyclization. researchgate.netrsc.org

Thiol Conjugate Addition and Lactamization Pathways

A prevalent and effective method for constructing the 1,4-thiazepanone precursor to 1,4-thiazepanes is through a one-pot tandem conjugate addition and acylation/lactamization sequence. nih.govresearchgate.net This approach typically involves the reaction of a 1,2-amino thiol, such as cysteamine (B1669678), with an α,β-unsaturated ester. nih.govresearchgate.net The thiol undergoes a Michael-type conjugate addition to the electron-deficient alkene, followed by an intramolecular cyclization via lactamization to form the seven-membered ring. nih.govresearchgate.netacsgcipr.orgbham.ac.uk

Researchers have optimized this reaction by employing trifluoroethyl esters of α,β-unsaturated acids, which exhibit moderate reactivity and allow for milder reaction conditions, thereby broadening the substrate scope. nih.gov The use of a base, such as DBU, and an acyl transfer additive like imidazole (B134444) has been shown to improve yields. nih.gov The resulting 1,4-thiazepanones can then be reduced to the corresponding 1,4-thiazepanes using reagents like sodium borohydride (B1222165)/iodine or borane (B79455) dimethylsulfide. nih.gov

A study by Pomerantz and co-workers demonstrated the reaction of α,β-unsaturated trifluoroethyl esters with cysteamine to yield 1,4-thiazepanones, which were subsequently reduced to 1,4-thiazepanes. researchgate.net This one-step connective cyclization is efficient, often proceeding in under three hours, and tolerates a wide range of substituents on the α,β-unsaturated ester. nih.govresearchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| 3-(2-thienyl)acrylic acid methyl ester, Cysteamine | DBU, Imidazole, THF | 2-(thiophen-2-yl)-1,4-thiazepan-5-one | 53% | nih.gov |

| Cinnamic acid trifluoroethyl ester, Cysteamine | DBU, Imidazole, THF | 2-phenyl-1,4-thiazepan-5-one | 83% | nih.gov |

| 4-Methoxycinnamic acid trifluoroethyl ester, Cysteamine | DBU, Imidazole, THF | 2-(4-methoxyphenyl)-1,4-thiazepan-5-one | 75% | nih.gov |

| 4-Chlorocinnamic acid trifluoroethyl ester, Cysteamine | DBU, Imidazole, THF | 2-(4-chlorophenyl)-1,4-thiazepan-5-one | 50% | nih.gov |

Condensation Reactions Utilizing α,β-Unsaturated Systems

Condensation reactions provide another important route to the 1,4-thiazepine core. A common method involves the cyclization of α,β-unsaturated carbonyl compounds with ortho-mercaptoaniline in an alkaline medium. chemmethod.comchemmethod.com This reaction proceeds via a 1,4-Michael addition followed by a 1,2-cycloaddition. chemmethod.comchemmethod.com While this is frequently used for benzo-fused thiazepines, the principle can be extended to non-fused systems.

For instance, the synthesis of 3-carbomethoxy-5-oxoperhydro-1,4-thiazepine was achieved by reacting methyl a-formamidoacrylate with methyl mercaptopivalate, followed by cyclization in a solution of methanol (B129727) saturated with ammonia (B1221849). cdnsciencepub.com This demonstrates the use of an α,β-unsaturated amino acid derivative to build the thiazepine backbone.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a key strategy for forming heterocyclic rings. One such approach involves the N-chlorosuccinimide (NBS)-promoted synthesis of thiocyanated aminomaleimides, which then undergo a site-selective intramolecular cyclization to form benzo[e] acs.orgnih.govthiazepine derivatives. nih.govacs.org This transition-metal-free protocol involves the cleavage of an S-CN bond and subsequent formation of the seven-membered S/N-heterocycle. nih.govacs.org

Another example is the electrophilic cyclization of N-propargylic β-enaminothiones. researchgate.net These precursors, generated by the thionation of N-propargylic β-enaminones, cyclize in the presence of zinc chloride to yield 2-methylene-2,3-dihydro-1,4-thiazepines. researchgate.net This method is efficient and tolerates a range of functional groups.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful and versatile method for the synthesis of unsaturated cyclic compounds, including five- to seven-membered rings. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene using a metal catalyst, typically a ruthenium-based complex like Grubbs' catalyst. wikipedia.orgorganic-chemistry.org The formation of a volatile byproduct, ethylene, drives the reaction to completion. wikipedia.org While direct synthesis of this compound via RCM is not explicitly detailed in the provided context, RCM is a well-established strategy for synthesizing various nitrogen and oxygen heterocycles and could be conceptually applied to a suitably functionalized diene precursor containing the necessary sulfur and nitrogen atoms. wikipedia.orgvu.lt A related technique, ring-closing enyne metathesis (RCEYM), is also a potent tool for constructing heterocyclic systems. rsc.org

Functionalization of Pre-Formed 1,4-Thiazepane Cores

Once the 1,4-thiazepane or thiazepanone ring is formed, it can be further modified to introduce desired substituents. A common transformation is the reduction of the lactam (amide) functionality in 1,4-thiazepanones to the corresponding amine in 1,4-thiazepanes. This is typically achieved using reducing agents such as sodium borohydride in the presence of iodine or with borane dimethylsulfide complex. nih.gov

The resulting secondary amine in the 1,4-thiazepane ring is a key handle for further functionalization. It can readily undergo N-acylation or N-carbamoylation reactions. nih.gov For example, the amine can be reacted with various electrophiles like acid chlorides or isocyanates in the presence of a base such as triethylamine (B128534) to introduce a wide array of substituents at the N-1 position. nih.gov This allows for the generation of diverse libraries of 1,4-thiazepane derivatives for applications such as fragment-based screening. nih.govresearchgate.net

| 1,4-Thiazepanone Precursor | Reduction and Acylation/Carbamoylation | Final Product | Reference |

| 2-(thiophen-2-yl)-1,4-thiazepan-5-one | 1. NaBH₄, I₂2. 4-fluorobenzoyl chloride, Et₃N | 4-(4-fluorobenzoyl)-2-(thiophen-2-yl)-1,4-thiazepane | nih.gov |

| 2-phenyl-1,4-thiazepan-5-one | 1. NaBH₄, I₂2. Isopropyl isocyanate | N-isopropyl-2-phenyl-1,4-thiazepane-4-carboxamide | nih.gov |

| 2-(p-tolyl)-1,4-thiazepan-5-one | 1. BH₃·SMe₂2. Boc₂O | tert-butyl 2-(p-tolyl)-1,4-thiazepane-4-carboxylate | nih.gov |

Alkylation and Acylation Reactions on the Nitrogen Heteroatom

The nitrogen atom at position 4 of the 1,4-thiazepane ring is a common site for functionalization, allowing for the introduction of a wide range of substituents through alkylation and acylation reactions. These modifications are crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.

Following the synthesis of the core 1,4-thiazepane structure, which can be obtained by the reduction of a 1,4-thiazepanone precursor, the secondary amine is readily available for derivatization. nih.gov Acylation reactions are frequently employed to introduce amide, carbamate, or urea (B33335) functionalities. These reactions typically involve treating the thiazepane with an appropriate electrophile, such as an acyl chloride, chloroformate, or isocyanate, in the presence of a base like triethylamine. nih.gov For instance, various 1,4-thiazepanes have been successfully acylated to generate new ligands for biological targets like the BRD4 bromodomain. figshare.comnih.gov

Reductive N-alkylation provides another route to introduce alkyl groups onto the nitrogen atom. This process involves the reaction of the thiazepane with an aldehyde or ketone in the presence of a reducing agent. google.com A notable example is the reductive N-alkylation of 11-piperazinodibenzo[b,f] figshare.comnih.govthiazepine with (2-hydroxyethoxy)acetaldehyde using sodium borohydride as the reducing agent. google.com This method highlights a general strategy that can be applied to the 1,4-thiazepane scaffold.

Table 1: Examples of N-Acylation Reactions on the 1,4-Thiazepane Scaffold

| Precursor | Electrophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Thiazepane | 4-Fluorobenzoyl chloride | Triethylamine, CH₂Cl₂, rt, 2 h | N-(4-Fluorobenzoyl)-1,4-thiazepane | 76% | nih.gov |

| 1,4-Thiazepane | Phenylisocyanate | Triethylamine, CH₂Cl₂, rt, 0.5 h | N-Phenyl-1,4-thiazepane-4-carboxamide | 73% | nih.gov |

| 7-(Furan-2-yl)-1,4-thiazepane | 1,3-Benzothiazole-6-carbonyl chloride | - | 6-[7-(Furan-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole | - | evitachem.com |

This table is interactive and can be sorted by column headers.

Selective Functionalization at Carbon Positions

Selective functionalization of the carbon atoms within the 1,4-thiazepane ring is more challenging than N-functionalization but offers a powerful tool for introducing structural diversity. Research in this area has led to methods for halogenating the carbon backbone, particularly at positions adjacent to the sulfur or nitrogen heteroatoms.

A study on 3-carbomethoxy-5-oxoperhydro-1,4-thiazepines demonstrated the feasibility of selective halogenation. cdnsciencepub.comcdnsciencepub.com For example, the reaction of 3-carbomethoxy-5-oxo-2,3,4,5-tetrahydro-1,4-thiazepine with a chlorinating agent in nitromethane (B149229) resulted in the formation of 3-carbomethoxy-6,7-dichloro-5-oxoperhydro-1,4-thiazepine in 60% yield. cdnsciencepub.comcdnsciencepub.com Similarly, the 6,6-dimethyl analogue of this thiazepine was successfully chlorinated at the C-7 position. cdnsciencepub.com These α-halothioethers are versatile intermediates that can undergo further transformations, such as methanolysis to form the corresponding methoxy (B1213986) derivatives. cdnsciencepub.comcdnsciencepub.com

The formation of a novel seven-membered 1,4-thiazepine ring has also been observed as a result of the reaction of a penem-based inhibitor with β-lactamase enzymes. nih.gov In this process, after acylation of a serine residue, the departing thiolate attacks a carbon atom to form a new C-S bond, yielding a 1,4-thiazepine ring with a newly formed chiral center at the C7 position. nih.gov

Table 2: Halogenation Reactions on the 1,4-Thiazepine Ring

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Carbomethoxy-5-oxo-2,3,4,5-tetrahydro-1,4-thiazepine | Chlorine, Nitromethane | 3-Carbomethoxy-6,7-dichloro-5-oxoperhydro-1,4-thiazepine | 60% | cdnsciencepub.comcdnsciencepub.com |

This table is interactive and can be sorted by column headers.

Derivatization of this compound Analogues

The derivatization of 1,4-thiazepane analogues, including those with a gem-dimethyl substitution pattern, is primarily achieved by employing substituted starting materials in the initial ring-forming reactions. The one-pot synthesis of 1,4-thiazepanones, for example, tolerates a broad scope of α,β-unsaturated esters and 1,2-amino thiols, allowing for the introduction of various substituents at different positions of the final thiazepane ring. nih.gov

For instance, using 2-amino-2-methyl-1-propanethiol as the starting aminothiol (B82208) would theoretically lead to the this compound scaffold. While specific literature on the broad derivatization of the 7,7-dimethyl analogue is limited, studies on related isomers provide insight into the synthetic possibilities. The synthesis of 3-carbomethoxy-7-chloro-6,6-dimethyl-5-oxoperhydro-1,4-thiazepine is a documented example of a dimethyl-substituted thiazepine derivative. cdnsciencepub.com

More complex analogues are synthesized by attaching elaborate side chains, often through N-acylation as previously discussed. Examples of such derivatization include:

6-[7-(Furan-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole evitachem.com

4-(5-Chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

7-(2,5-Difluorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane

Advances in Efficient and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and atom-economical methods for constructing heterocyclic scaffolds like 1,4-thiazepane. These include one-pot reactions, the use of catalytic systems, and solvent-free conditions.

One-Pot Synthesis Techniques

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. A highly efficient one-pot synthesis for 1,4-thiazepanones, the precursors to 1,4-thiazepanes, has been developed. acs.orgfigshare.comnih.gov This method involves the tandem conjugate addition of a 1,2-aminothiol to an α,β-unsaturated ester, followed by an intramolecular cyclization/acylation. nih.gov The reaction proceeds in good yield within a short timeframe (0.5–3 hours) and is a significant improvement over previous multi-day methods. x-mol.comnih.gov

Other examples include a one-pot modified Pictet-Spengler reaction for synthesizing tetrahydrobenzo[f] figshare.comnih.govthiazepines and copper-catalyzed one-pot syntheses of dibenzothiazepines. mdpi.comclockss.org Multicomponent reactions (MCRs), a subset of one-pot techniques, have also been employed, particularly under microwave irradiation, to rapidly generate complex fused thiazepine systems. mdpi.com

Solvent-Free and Catalytic Methods

The development of catalytic and solvent-free methods aligns with the principles of green chemistry, aiming to reduce waste and energy consumption. In the synthesis of 1,4-thiazepanones, the use of an acyl transfer additive like imidazole (20 mol%) was found to improve the reaction yield. nih.gov

Catalysis is a cornerstone of modern thiazepine synthesis. Copper-catalyzed C-S bond formation is a common strategy for constructing fused thiazepine rings, such as dibenzothiazepines. mdpi.comresearchgate.net Microwave-assisted syntheses have proven particularly effective for these transformations, often proceeding rapidly and without the need for a solvent. mdpi.com For example, a three-component reaction of aromatic amines, aldehydes, and mercaptoacetic acid in water under microwave irradiation affords benzo[e] figshare.comnih.govthiazepin-2(1H,3H,5H)-ones in excellent yields and short reaction times (7-10 minutes). mdpi.com The synthesis of 3-carbomethoxy-5-oxoperhydro-1,4-thiazepine was achieved via cyclization in methanol saturated with ammonia, where ammonia acts as a catalyst. cdnsciencepub.com

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical for the synthesis of complex molecules with well-defined structures. In the context of 1,4-thiazepane synthesis, the differential reactivity of the thiol and amine groups of the 1,2-aminothiol precursor is exploited. The thiol group is a more potent nucleophile for conjugate addition to α,β-unsaturated esters, leading to the desired regiochemistry where the sulfur atom attacks the β-carbon. nih.govamazonaws.com

The choice of reaction conditions and substrates can control the outcome of the reaction. For instance, in the one-pot synthesis of 1,4-thiazepanones, using highly reactive trifluoroethyl esters of α,β-unsaturated acids favors the initial conjugate addition over other potential side reactions. nih.gov In other systems, such as the electrophile-promoted cyclization of 2-alkynylthioimidazoles to form fused thiazepines, the reaction proceeds with high regioselectivity, favoring the endo-dig cyclization pathway. vu.lt These examples underscore the importance of controlling reaction parameters to achieve the desired chemo- and regioselective transformations in the synthesis of the 1,4-thiazepane scaffold and its derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Thiazepane |

| 1,4-Thiazepanone |

| BRD4 |

| N-(4-Fluorobenzoyl)-1,4-thiazepane |

| N-Phenyl-1,4-thiazepane-4-carboxamide |

| 6-[7-(Furan-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole |

| 11-Piperazinodibenzo[b,f] figshare.comnih.govthiazepine |

| (2-Hydroxyethoxy)acetaldehyde |

| Quetiapine |

| 3-Carbomethoxy-5-oxoperhydro-1,4-thiazepine |

| 3-Carbomethoxy-6,7-dichloro-5-oxoperhydro-1,4-thiazepine |

| 3-Carbomethoxy-5-oxo-2,3,4,5-tetrahydro-1,4-thiazepine |

| 3-Carbomethoxy-7-chloro-6,6-dimethyl-5-oxoperhydro-1,4-thiazepine |

| 3-Carbomethoxy-6,6-dimethyl-5-oxoperhydro-1,4-thiazepine |

| 2-Amino-2-methyl-1-propanethiol |

| 4-(5-Chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane |

| 7-(2,5-Difluorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane |

| Tetrahydrobenzo[f] figshare.comnih.govthiazepine |

| Dibenzothiazepine |

| Benzo[e] figshare.comnih.govthiazepin-2(1H,3H,5H)-one |

| Mercaptoacetic acid |

Synthetic Challenges and Optimization Strategies

The construction of the 1,4-thiazepane ring system is often hampered by challenges inherent in the formation of seven-membered rings. These challenges include unfavorable ring strain and a high degree of conformational flexibility, which can lead to low yields and the formation of undesired side products. Consequently, the development of efficient and optimized synthetic routes is a key area of research.

Control of Diastereoselectivity in 1,4-Thiazepane Synthesis

The control of stereochemistry is a critical aspect of synthesizing complex molecules, including substituted 1,4-thiazepanes. While the gem-dimethyl group at the 7-position of the target compound, this compound, eliminates the possibility of diastereomers at that center, the synthesis of other substituted 1,4-thiazepanes often requires careful control of stereochemistry at other positions.

For instance, the synthesis of 2,3-disubstituted 1,4-thiazepanes can lead to the formation of cis and trans diastereomers. The desired diastereomer can often be obtained by carefully selecting the starting materials and reaction conditions. In some cases, the reaction of a chalcone (B49325) with 2-aminothiophenol (B119425) can proceed with high diastereoselectivity. chemmethod.com The stereochemical outcome can be influenced by the nature of the substituents on the starting materials.

Furthermore, modern catalytic methods have been employed to achieve high levels of stereocontrol in the synthesis of related seven-membered heterocycles. For example, borane-catalyzed tandem cyclization/hydrosilylation reactions have been used for the enantio- and diastereoselective construction of trans-2,3-disubstituted-1,2,3,4-tetrahydroquinoxalines, a strategy that could potentially be adapted for 1,4-thiazepane synthesis. nih.gov The choice of catalyst and reagents is paramount in directing the stereochemical course of the reaction.

A one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols has been reported to yield mixtures of diastereomers in some cases, highlighting the need for careful optimization to achieve stereocontrol. nih.gov The following table summarizes examples of diastereoselective synthesis in related heterocyclic systems.

| Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

| Tandem Cyclization/Hydrosilylation | Borane-based catalyst | >20:1 | nih.gov |

| Reaction of Chalcones | Alkaline medium | Not specified | chemmethod.com |

| One-pot Thiazepanone Synthesis | DBU | Mixture of diastereomers | nih.gov |

This table presents illustrative examples of diastereoselective control in the synthesis of related heterocyclic compounds and is not an exhaustive list.

Overcoming Limitations of Prior Methodologies

Early methods for the synthesis of 1,4-thiazepines often suffered from long reaction times, harsh conditions, and low yields. For example, the cyclization of cysteamine with α,β-unsaturated esters could take several days to proceed and often resulted in modest yields. nih.gov

To address these limitations, researchers have developed optimized procedures. A significant improvement involves the use of more reactive starting materials and milder reaction conditions. For instance, the use of 2,2,2-trifluoroethyl esters in place of methyl esters for the reaction with cysteamine has been shown to dramatically reduce reaction times from hours to as little as 30 minutes, while also improving yields. nih.gov The addition of an acyl transfer additive like imidazole has also been found to enhance the reaction rate and yield. nih.gov

A key precursor for the synthesis of this compound is 3-carbomethoxy-7-chloro-6,6-dimethyl-5-oxoperhydro-1,4-thiazepine, which was synthesized in a multi-step sequence. cdnsciencepub.com The synthesis of this precursor itself involved overcoming challenges. For instance, the introduction of the gem-dimethyl group at the 6-position (which becomes the 7-position in the final thiazepane) was achieved through a specific synthetic route starting from methyl mercaptopivalate. cdnsciencepub.com

The conversion of this precursor to the final target compound, this compound, would require the reduction of the ketone and the ester functionalities, as well as the reductive dehalogenation of the chloro group. The reduction of the ketone in 1,4-thiazepanones to the corresponding 1,4-thiazepanes has been successfully achieved using reagents such as sodium borohydride/iodine or borane dimethylsulfide. nih.gov Reductive dehalogenation of α-halo ketones can be accomplished with various reagents, including zinc-copper couple or other reducing agents. wikipedia.orggoogle.com The ester group could be reduced concurrently with the ketone using a strong reducing agent like lithium aluminum hydride.

The following table outlines some of the limitations of older methods and the corresponding optimization strategies.

| Limitation | Optimization Strategy | Key Improvement | Reference |

| Long reaction times (days) | Use of trifluoroethyl esters | Reaction time reduced to < 3 hours | nih.gov |

| Low yields | Addition of imidazole as a catalyst | Increased product yield | nih.gov |

| Harsh reaction conditions | Milder bases and solvents | Broader functional group tolerance | nih.gov |

| Difficulty in introducing substituents | Multi-step synthesis with specific precursors | Access to specifically substituted scaffolds | cdnsciencepub.com |

This table provides a summary of strategies to overcome common challenges in 1,4-thiazepane synthesis.

Advanced Spectroscopic Probes for Structural Characterization

Spectroscopic methods are indispensable tools for elucidating the structural features of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecular structure.

Multidimensional NMR spectroscopy is a powerful method for determining the complex structures of thiazepane derivatives. researchgate.net Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity of atoms within the molecule. researchgate.netyoutube.com

In the context of thiazepane systems, 2D NMR spectra provide insights into the internal structure of the individual compounds. researchgate.net ¹H-¹H COSY experiments reveal scalar coupling between adjacent protons, helping to trace the proton-proton networks within the seven-membered ring and its substituents. youtube.com For instance, the analysis of a related thiazepine derivative showed that methylene (B1212753) protons, being chemically non-equivalent, couple with each other and differently with the vicinal methine proton. mdpi.com

A study on verrucosamide, a compound containing two 1,4-thiazepane rings, demonstrated the utility of COSY and HMBC in confirming the unique ring system. core.ac.ukscispace.com

Table 1: Representative NMR Data for Thiazepane Derivatives

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, including chemical shifts and coupling constants. | Characterizes the chemical environment of protons on the thiazepane ring and the gem-dimethyl groups. |

| ¹³C NMR | Identifies the number of unique carbon atoms and their chemical environment. ucsb.edu | Confirms the presence of the seven-membered ring and the two methyl carbons at the C7 position. |

| COSY | Shows correlations between coupled protons. youtube.com | Establishes the connectivity of protons within the thiazepane ring. |

| HSQC | Correlates protons to their directly attached carbons. youtube.com | Assigns specific proton signals to their corresponding carbon atoms in the ring. |

This table is a generalized representation based on standard NMR spectroscopic applications.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features.

The IR spectrum of a typical alkane, which is structurally similar to the saturated backbone of the thiazepane ring, shows strong absorptions for C-H bonds in the range of 2850 to 2960 cm⁻¹. libretexts.org The presence of the sulfur atom in the ring is indicated by C-S stretching vibrations, which are typically weak and appear in the fingerprint region. In related thiazepine compounds, the C-S-C group shows a band in the range of 900-1000 cm⁻¹. chemmethod.com

In derivatives where the nitrogen atom is part of an amide, a strong carbonyl (C=O) absorption would be expected. For example, in some 5-oxoperhydro-1,4-thiazepines, a strong band around 1670 cm⁻¹ is observed for the amide carbonyl. cdnsciencepub.com The N-H stretching vibration in secondary amines or amides typically appears as a moderate to weak band in the 3300-3500 cm⁻¹ region. wvu.edu The characteristic vibrational frequencies provide a diagnostic tool for confirming the successful synthesis of derivatives and for gaining initial structural insights.

Table 2: Characteristic IR Absorption Frequencies for this compound Systems

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkane | C-H stretch | 2850 - 2960 |

| Thioether | C-S stretch | ~900 - 1000 |

| Secondary Amine | N-H stretch | ~3300 - 3500 |

| Amide (if present) | C=O stretch | ~1630 - 1680 |

This data is compiled from typical IR absorption ranges for the specified functional groups. libretexts.orgchemmethod.comwvu.edu

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. evitachem.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. uni-saarland.decreative-proteomics.com

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of bonds within the seven-membered ring. The presence of the gem-dimethyl group at the C7 position would likely lead to characteristic fragmentation pathways, such as the loss of a methyl radical (CH₃) to form a stable carbocation. The fragmentation patterns of related thiazepine derivatives have been used to corroborate structures assigned by NMR. cdnsciencepub.com For instance, the loss of a specific fragment can indicate the position of substitution on the ring. cdnsciencepub.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent compound and its fragments, further confirming the elemental composition. rsc.org

X-ray Crystallographic Studies for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com For this compound systems, single-crystal X-ray diffraction is invaluable for understanding the three-dimensional arrangement of the atoms and the conformation of the seven-membered ring.

X-ray analysis also elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces, which can influence the solid-state conformation. researchgate.netnih.gov In some cases, the crystal structure can reveal conformational chirality, where the molecule exists as non-superimposable mirror-image conformers. researchgate.net

Table 3: Crystallographic Data for a Representative Thiazepane Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.542(2) |

| b (Å) | 12.142(2) |

| c (Å) | 20.442(2) |

| β (°) | 95.99(2) |

Data for a related dibenz[b,f] vulcanchem.comthiazepine derivative. oup.com

Conformational Dynamics of Seven-Membered 1,4-Thiazepane Rings

Seven-membered rings, such as the 1,4-thiazepane ring, are conformationally flexible and can exist as an equilibrium of several low-energy conformations. The two most common conformations for such rings are the chair and the twist-boat forms.

The conformational landscape of saturated seven-membered heterocycles is complex, with the chair and twist-boat conformations often being close in energy. The chair conformation is generally more stable, but the energy difference between the chair and twist-boat can be small, and the twist-boat can be significantly populated at room temperature. wikipedia.orglibretexts.orgmasterorganicchemistry.com The boat conformation itself is usually a high-energy transition state between twist-boat forms. libretexts.org

In substituted 1,4-thiazepane systems, the nature and position of substituents can influence the conformational equilibrium. For example, in a study of a meptazinol (B1207559) derivative with an azepane ring (a seven-membered ring with one nitrogen), both twist-chair and chair conformations were observed in the crystal structure. researchgate.net The presence of the bulky gem-dimethyl group at the C7 position of this compound would likely introduce significant steric interactions that could favor one conformation over another or alter the energy barrier for interconversion between different conformers. The study of related 1,4-thiazepane derivatives has shown that the saturated ring system often adopts either a chair-like or a twist-boat conformation. vulcanchem.com The characterization of these conformations is crucial for understanding the molecule's reactivity and its potential interactions with biological targets.

Steric and Electronic Influences on Ring Conformation

The seven-membered ring of the 1,4-thiazepane system possesses significant conformational flexibility. Its preferred geometry is dictated by a delicate balance of steric and electronic factors, which govern the adoption of lower-energy conformations such as the chair, boat, and twist-boat.

Steric Effects: The substitution pattern on the thiazepane ring plays a critical role in determining its conformation. The introduction of substituents can lead to significant non-bonded interactions, influencing the conformational equilibrium. For instance, the presence of bulky groups can destabilize certain conformations due to steric strain. In the case of this compound, the gem-dimethyl group at the C-7 position introduces notable steric constraints. This substitution pattern is known to influence the isomerization barrier between different conformations. rsc.org In related heterocyclic systems, such as cyclohexanones, an alkyl group is generally more stable in an equatorial position to minimize steric interactions. slideserve.com For larger rings like cycloheptane (B1346806) and cyclooctane, multiple stable conformations are possible, and the presence of substituents is a key factor in determining the predominant form. slideserve.com

The interplay of these forces is summarized in the table below, based on findings from related thiazepine systems.

| Influential Factor | Observation | Predominant Conformation | Source |

| Steric Hindrance | Gem-dimethyl group at C7 | Influences isomerization barrier | rsc.org |

| Oxidation State | Oxidation of sulfur to sulfoxide (B87167) | Can induce a shift from twist-boat to chair | cdnsciencepub.com |

| Intramolecular H-Bonding | Present between sulfinyl oxygen and amide proton | Stabilizes chair conformation | cdnsciencepub.com |

| Substituent Electronics | Electron-withdrawing groups on substituents | Affects reactivity and molecular interactions |

Conformational Chirality in N-Substituted 1,4-Thiazepane Systems

Chirality is not limited to molecules with stereogenic centers but can also arise from the spatial arrangement of a molecule, a phenomenon known as conformational chirality. In conformationally mobile systems like the 1,4-thiazepane ring, certain substitutions can restrict ring inversion to such an extent that individual, non-interconverting enantiomeric conformers can be isolated.

N-substitution is a key factor in inducing conformational chirality in seven-membered heterocyclic rings. researchgate.net For 1,4-benzodiazepin-2-ones, another seven-membered ring system, the barrier to ring inversion is significantly influenced by the size of the N-substituent. As the steric bulk of the substituent increases (e.g., from hydrogen to methyl to isopropyl), the free energy of activation for the interconversion between the (P)- and (M)-enantiomeric conformers rises substantially. scripps.edu

In a study focused on pyrazolo nih.govthiazepinone systems, N-alkylation was explicitly shown to be a source of conformational chirality. researchgate.net The resulting N-alkylated derivatives exhibited distinct chiral properties, which were confirmed by NMR spectroscopy, polarimetry, and chiral HPLC. X-ray crystallography revealed the presence of enantiomorphic boat-type conformers in the solid state. researchgate.net This demonstrates that the introduction of a substituent on the nitrogen atom can create a sufficiently high energy barrier to prevent the racemization of the chiral conformers under ambient conditions.

| System | Inducing Factor | Evidence | Conformer Type | Source |

| 1,4-Benzodiazepin-2-ones | N-substitution (H, Me, iPr) | Increased activation energy for inversion with bulkier groups | (P)- and (M)-enantiomers | scripps.edu |

| Pyrazolo nih.govthiazepin-7-ones | N-alkylation | NMR, polarimetry, chiral HPLC, X-ray | Enantiomorphic boat-type | researchgate.net |

Stereochemical Investigations in this compound Derivatives

Stereochemical studies on derivatives of this compound are crucial for understanding how the fixed gem-dimethyl group influences the three-dimensional structure and potential chiral properties of the molecule. This specific substitution pattern imposes significant conformational constraints that can affect the stereochemical outcome of reactions and the stability of different isomers.

Research on related structures provides insight into the effects of the 7,7-dimethyl substitution. For example, in the synthesis of certain thiazepine sulfoxides, the precursor molecule used was a 2,2-dimethyl-5-oxoperhydro-1,4-thiazepine. cdnsciencepub.com The conformations of the resulting products were extensively studied using ¹H NMR spectroscopy, revealing that the heterocyclic ring could adopt either chair or twist-boat conformations depending on other structural features, such as oxidation at the sulfur atom and the potential for intramolecular hydrogen bonding. cdnsciencepub.com

More directly, a study involving δ-thiolactones highlighted the impact of a gem-dimethyl group at the C7 position. The presence of this group was found to create a high isomerization barrier between different stereoisomers. rsc.org This suggests that the 7,7-dimethyl substitution in a 1,4-thiazepane ring would similarly lock the molecule into a more rigid conformation, potentially allowing for the separation and characterization of stereoisomers that might otherwise rapidly interconvert. Computational studies on related 1,4-thiazepine intermediates have also been used to predict the favored stereochemistry at the C7 position, demonstrating a preference for the R enantiomer in certain enzyme-bound contexts. acs.org These findings underscore the importance of the gem-dimethyl group in dictating the stereochemical landscape of the 1,4-thiazepane scaffold.

| Derivative System | Key Structural Feature | Investigated Property | Method | Finding | Source |

| Thiazepine Sulfoxides | 2,2-Dimethyl-5-oxo precursor | Ring conformation | ¹H NMR Spectroscopy | Chair and twist-boat conformations observed | cdnsciencepub.com |

| δ-Thiolactones | Gem-dimethyl group at C7 | Isomerization barrier | Synthesis/Isomerization studies | High isomerization barrier observed | rsc.org |

| Penem Intermediates | 1,4-Thiazepine ring | Stereochemistry at C7 | Computational Methods | Favored formation of the C7 R enantiomer | acs.org |

Nucleophilic and Electrophilic Reactions of the 1,4-Thiazepane Ring

The reactivity of the 1,4-thiazepane ring is largely dictated by the presence of the nitrogen and sulfur heteroatoms. The secondary amine within the thiazepane ring is nucleophilic and readily undergoes reactions with various electrophiles. For instance, acylation and carbamoylation at the nitrogen (N-4) position are common modifications used to generate diverse libraries of compounds. nih.gov These reactions typically proceed by treating the 1,4-thiazepane with an appropriate electrophile, such as an acyl chloride or isocyanate, in the presence of a base like triethylamine. nih.gov

The sulfur atom (S-1) also exhibits nucleophilic character, which is fundamental to the construction of the ring itself. In the common synthesis of 1,4-thiazepanones from 1,2-amino thiols and α,β-unsaturated esters, the initial step is the nucleophilic conjugate addition of the thiol group to the electron-deficient alkene. nih.govresearchgate.net

While the saturated thiazepane ring itself is not prone to electrophilic attack, fused aromatic derivatives, such as dibenzo[b,f] nih.govresearchgate.netthiazepines, can undergo electrophilic aromatic substitution. smolecule.com Reactions like halogenation and nitration can introduce functional groups onto the benzene (B151609) rings, allowing for further structural modifications.

Ring Expansion and Ring Contraction Methodologies

Modification of the core 7-membered thiazepane ring via ring expansion or contraction provides a pathway to novel heterocyclic scaffolds. While specific examples for this compound are not extensively documented, established methodologies in organic chemistry are applicable.

Ring Expansion:

Buchner Ring Expansion: This method can convert aromatic systems into seven-membered rings. For example, the reaction of an arene with a diazo compound can lead to a cycloheptatriene, a reaction that could theoretically be adapted for fused thiazepine systems. wikipedia.org

Dowd-Beckwith Ring Expansion: This radical-based reaction expands a β-ketoester to a larger cyclic ketone, offering a potential route to expand smaller sulfur-nitrogen heterocycles into thiazepanes or larger rings. wikipedia.org

Photochemical [5+2] Cycloaddition: This method can be used to construct seven-membered rings and has been noted as a potential ring-expansion strategy for related thiazepine derivatives.

Ring Contraction:

Cationic Rearrangements: Pinacol-type rearrangements can facilitate ring contractions. The migration of an endocyclic bond to an adjacent carbocation, often generated from the loss of a leaving group, results in a smaller ring. wikipedia.org

Favorskii Rearrangement: This reaction converts α-halo ketones into carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate, effectively contracting the ring by one carbon. This could be applied to α-halogenated 1,4-thiazepanones. wikipedia.org

Microwave-Assisted Contraction: For some phenyl-substituted thiazepane derivatives, microwave-assisted ring contraction has been reported as a synthetic strategy, achieving high yields under thermal conditions.

Mechanistic Studies of 1,4-Thiazepanone Formation and Reactivity

1,4-Thiazepanones are key intermediates in the synthesis of 1,4-thiazepanes. nih.govnih.gov Their formation has been the subject of mechanistic investigation, primarily focusing on the cyclization of 1,2-amino thiols with α,β-unsaturated esters. nih.govresearchgate.net

The reaction proceeds via a tandem conjugate addition/intramolecular cyclization sequence. The prevailing mechanism suggests that the more nucleophilic thiol group first attacks the Michael acceptor (the α,β-unsaturated ester). nih.govresearchgate.net This is followed by an intramolecular aminolysis, where the amino group attacks the ester carbonyl, leading to cyclization and formation of the seven-membered lactam (the 1,4-thiazepanone). nih.govresearchgate.net

Studies have shown that the choice of ester is critical for reaction efficiency. Trifluoroethyl esters are particularly effective, as their moderate reactivity facilitates the reaction, leading to high yields in short reaction times (0.5–3 hours). nih.govvulcanchem.com The reaction conditions have been optimized, with bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and acyl transfer catalysts like imidazole being used to improve yields. nih.gov

The synthesis of the 7,7-dimethyl substituted core can be achieved using penicillamine (B1679230) as the 1,2-amino thiol starting material. nih.gov Reaction with an α,β-unsaturated ester yields the corresponding 7,7-dimethyl-1,4-thiazepanone, which can possess other substituents depending on the ester used. nih.gov

Hydrogenation and Reduction Chemistry of 1,4-Thiazepanes and Precursors

The most significant reduction reaction in this context is the conversion of the 1,4-thiazepanone precursor to the final 1,4-thiazepane. This involves the reduction of the cyclic amide (lactam) functionality. This transformation is crucial for accessing the saturated thiazepane scaffold for further functionalization. nih.govresearchgate.net

Commonly used reducing agents for this purpose include borane complexes or sodium borohydride in the presence of an activator like iodine. nih.gov The choice of reagent allows for the selective reduction of the amide without affecting other functional groups that might be present on the molecule.

| Precursor | Reducing Agent(s) | Product | Reference |

| 1,4-Thiazepanone | Sodium Borohydride / Iodine | 1,4-Thiazepane | nih.gov |

| 1,4-Thiazepanone | Borane Dimethylsulfide | 1,4-Thiazepane | nih.gov |

| Nitrile Precursors | Nickel Boride (from NiCl₂/NaBH₄) | Boc-protected Amine | organic-chemistry.org |

| Thioesters | Ruthenium Acridine Pincer Complex / H₂ | Alcohols and Thiols | nih.gov |

Catalytic hydrogenation is another powerful reduction technique. organicchemistrydata.org While direct hydrogenation of the thiazepanone ring is less common, this method is invaluable for the reduction of precursors. For example, double bonds or nitro groups on substituents or fused aromatic rings can be reduced using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. organicchemistrydata.org This method is also used in the reduction of nitriles to amines, which can be a key step in synthesizing more complex thiazepane precursors. organic-chemistry.org Furthermore, catalytic hydrogenation of thioesters to alcohols and thiols has been developed, offering a green alternative to hydride reagents for related sulfur-containing compounds. nih.gov

Halogenation and Dehydrohalogenation Reactions in Thiazepane Scaffolds

Halogenation provides a handle for further functionalization of the thiazepane scaffold. For 1,4-thiazepan-5-one (B1267140) systems, the carbon atoms adjacent to the carbonyl group (C-6) are susceptible to electrophilic halogenation. Studies have reported the halogenation of 3-methoxycarbonyl-5-oxo-perhydro-1,4-thiazepines. cdnsciencepub.com

Dehydrohalogenation, the elimination of a hydrogen and a halogen atom from adjacent carbons, is a classic method for introducing a carbon-carbon double bond. wikipedia.orgfirsthope.co.in This reaction, typically promoted by a base, can be used to create unsaturated thiazepine derivatives from their halogenated precursors. youtube.com The rate of dehalogenation is dependent on the carbon-halogen bond strength, with the reactivity order being I > Br > Cl > F. wikipedia.org Alternative, milder methods for dehydrohalogenation, such as using dimethyl sulfoxide (DMSO), have also been developed for related substrates. organic-chemistry.org

Reactivity of Substituents on the this compound Core

The reactivity of the this compound core is largely determined by the functional groups attached to it, which are in turn dictated by the synthetic route. As mentioned, the use of penicillamine derivatives in cyclization reactions with α,β-unsaturated esters is a primary method to install the 7,7-dimethyl moiety at the C-7 position. nih.gov

This synthetic approach typically yields a 7,7-dimethyl-1,4-thiazepan-5-one structure, which may also bear a substituent at the C-3 position (often a carboxylic acid or ester, originating from the penicillamine backbone). nih.gov Therefore, the reactivity of this specific core focuses on several key areas:

N-4 Amide/Amine: In the thiazepanone form, the N-4 position is part of a lactam. Following reduction to the thiazepane, this position becomes a secondary amine, which is a key site for nucleophilic reactions. As detailed in section 4.1, it can be readily acylated or alkylated to introduce a wide variety of substituents.

C-5 Carbonyl/Methylene: In the thiazepanone, the C-5 position is a ketone. This carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol or reactions with organometallic reagents. After reduction of the lactam, this position becomes a methylene group (-CH₂-).

C-3 Carboxylic Acid/Ester: The C-3 substituent, often a carboxylic acid or its ester derivative from the penicillamine starting material, is a versatile functional handle. The carboxylic acid can be converted to amides via peptide coupling reactions or reduced to a primary alcohol. The ester can be hydrolyzed to the acid or undergo transesterification.

The gem-dimethyl group at C-7 is generally unreactive but provides significant steric bulk, influencing the conformation of the seven-membered ring and potentially directing the stereochemical outcome of reactions at other positions.

Theoretical and Computational Studies on 7,7 Dimethyl 1,4 Thiazepane Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, its molecular geometry. These calculations also reveal the distribution of electrons, which is crucial for understanding a molecule's reactivity and properties. For 7,7-dimethyl-1,4-thiazepane, these methods can predict bond lengths, bond angles, and dihedral angles, offering a precise picture of its structure.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It has been successfully used to elucidate reaction pathways. For instance, DFT calculations can model the transition states and intermediates of reactions involving the 1,4-thiazepane (B1286124) core, providing insights into the mechanisms of its formation and reactivity.

Computational Modeling of Conformational Landscapes

The seven-membered ring of this compound can adopt various spatial arrangements, or conformations. Computational modeling is essential for exploring this conformational landscape, identifying the most stable chair, boat, and twist-boat conformations. Understanding the relative energies and barriers to interconversion of these conformers is key to comprehending the molecule's dynamic behavior and how it interacts with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior of Thiazepanes

Molecular dynamics (MD) simulations provide a moving picture of molecular systems. By simulating the movements of atoms and molecules over time, MD can reveal the dynamic behavior of this compound in different environments, such as in solution. These simulations can show how the molecule flexes, and how its conformation changes, which is vital for understanding its biological activity and physical properties.

In Silico Screening Methodologies for Chemical Space Exploration

In silico screening uses computational methods to search large databases of virtual compounds to identify those with desired properties. This approach is instrumental in exploring the vast chemical space around the this compound scaffold to discover new molecules with potential therapeutic applications.

Fragment-based drug discovery (FBDD) is a powerful strategy for designing new drug candidates. In this approach, small chemical fragments are identified that bind to a biological target. These fragments can then be grown or combined to create more potent lead compounds. For the this compound system, fragment-based approaches can be used to design libraries of related compounds for screening against various biological targets.

The three-dimensional (3D) shape of a molecule is a critical determinant of its biological activity. Computational tools can assess the 3D character of molecular scaffolds like this compound. Metrics such as the principal moments of inertia and solvent accessible surface area are used to quantify the shape and complexity of a molecule, which can help in selecting promising scaffolds for drug design.

Advanced Applications of 7,7 Dimethyl 1,4 Thiazepane Scaffolds Non Biological Focus

Role as Synthetic Intermediates for Complex Molecular Architectures

The 7,7-dimethyl-1,4-thiazepane framework serves as a versatile synthetic intermediate for the construction of more complex molecular structures. The synthesis of 1,4-thiazepanes and their precursors, 1,4-thiazepanones, has been a subject of significant research, primarily due to their three-dimensional character which is of interest in medicinal chemistry for creating diverse screening libraries. nih.gov However, the synthetic methodologies developed are broadly applicable for creating intricate non-biological molecules.

An efficient one-pot synthesis method involves the reaction of α,β-unsaturated esters with 1,2-amino thiols to form 1,4-thiazepanones, which can then be reduced to the corresponding 1,4-thiazepanes. nih.gov This approach is notable for its reasonable reaction times (0.5–3 hours) and good yields. nih.gov The versatility of this synthesis allows for a wide range of substituents to be incorporated into the thiazepane ring, providing access to a diverse array of complex molecules. nih.gov

The reactivity of the this compound scaffold can be further exploited for the synthesis of novel heterocyclic systems. For instance, the core structure can be modified through reactions such as N-acylation or alkylation, and subsequent transformations to build more elaborate molecular frameworks. These synthetic routes open up possibilities for creating unique chemical entities with tailored properties.

Table 1: Synthetic Approaches to 1,4-Thiazepane (B1286124) Scaffolds

| Starting Materials | Reaction Type | Product | Key Advantages |

| α,β-Unsaturated esters and 1,2-amino thiols | One-pot cyclization | 1,4-Thiazepanones | Efficient, good yields, broad substrate scope nih.gov |

| 1,4-Thiazepanones | Reduction | 1,4-Thiazepanes | Access to the saturated heterocyclic system researchgate.net |

| N-propargylic β-enaminones | Thionation and electrophilic cyclization | 2-methylene-2,3-dihydro-1,4-thiazepines | High functional group tolerance researchgate.net |

| 2-iodobenzaldehydes and 2-aminobenzenethiols | Copper-catalyzed condensation/C-S coupling | Dibenzo[b,f] researchgate.netmdpi.comthiazepines | "One-pot" synthesis, moderate-to-good yields mdpi.com |

Potential in Catalysis or Materials Science (General Potential)

While specific research on the application of this compound in catalysis and materials science is limited, the inherent properties of the thiazepane scaffold suggest significant potential in these fields. The presence of both a secondary amine and a sulfide (B99878) within the seven-membered ring offers multiple sites for coordination with metal centers. This makes thiazepane derivatives, including the 7,7-dimethyl variant, promising candidates as ligands for transition metal catalysts. The specific steric and electronic environment provided by the ligand can influence the activity and selectivity of the catalyst in various organic transformations. For example, copper-catalyzed coupling reactions are widely used for the construction of C-S and C-N bonds, and thiazepane-based ligands could offer unique reactivity in such systems. mdpi.com

In materials science, the incorporation of the rigid and three-dimensional this compound scaffold into polymer backbones or as a component in supramolecular assemblies could lead to materials with novel properties. The defined stereochemistry of the ring system could be used to control the packing and morphology of materials at the molecular level. Furthermore, the sulfur atom in the ring could be oxidized to a sulfoxide (B87167) or sulfone, providing a handle to fine-tune the electronic properties and intermolecular interactions of the resulting materials. This could be particularly relevant in the design of functional polymers or crystalline materials with specific optical or electronic characteristics.

Development of Chemical Probes for Research Purposes

The development of chemical probes is essential for investigating and understanding complex chemical and biological systems. While much of the research on thiazepane-based probes has a biological focus, the principles can be extended to non-biological research applications. researchgate.net A chemical probe requires a scaffold that can be readily functionalized with reporter groups, such as fluorescent dyes or affinity tags, without significantly altering its fundamental properties.

The this compound scaffold is well-suited for this purpose. The nitrogen atom of the thiazepane ring can be easily modified to attach various reporter molecules. For instance, fluorescently labeled thiazepane derivatives could be synthesized to study the interactions and dynamics of complex chemical systems. The design and synthesis of fluorescence-labeled analogs of other heterocyclic compounds have demonstrated the feasibility of creating such molecular tools. researchgate.net By attaching a fluorophore to the this compound core, researchers could create probes to investigate reaction mechanisms, visualize the distribution of specific molecules in a mixture, or study the structure of materials at a microscopic level. The inherent three-dimensional structure of the scaffold could also be advantageous in creating probes with high specificity for their target.

Future Research Directions and Unexplored Avenues in 7,7 Dimethyl 1,4 Thiazepane Chemistry

Development of Novel Stereoselective Synthetic Routes

The creation of specific stereoisomers is paramount in medicinal chemistry and materials science. For 7,7-dimethyl-1,4-thiazepane, the gem-dimethyl group at the C7 position introduces a fixed structural element, but chirality can be introduced at other positions, most notably at C2 and C3, or by the conformation of the seven-membered ring itself. Future research should focus on developing synthetic strategies that allow for precise control over the stereochemistry of the thiazepane ring.

Current synthetic methods for 1,4-thiazepanes often involve the cyclization of amino thiols with α,β-unsaturated esters or similar precursors. nih.govnih.govresearchgate.net These methods, while effective for producing the core scaffold, often result in racemic mixtures or diastereomers when substituted precursors are used. nih.gov A significant area for advancement lies in the development of asymmetric catalytic systems or the use of chiral auxiliaries to guide the stereochemical outcome of the cyclization reaction. For instance, employing chiral catalysts in the conjugate addition of the thiol to the unsaturated ester could establish a stereocenter early in the synthesis, which could then direct the stereochemistry of subsequent transformations.

Exploration of Unconventional Reactivity Profiles

The reactivity of the 1,4-thiazepane (B1286124) ring system, particularly with the 7,7-dimethyl substitution, is an area ripe for exploration. The presence of both a secondary amine and a sulfide (B99878) within the seven-membered ring offers multiple sites for functionalization. However, the interplay between these two heteroatoms and the influence of the gem-dimethyl group on the ring's conformation and reactivity are not well understood.

Future studies could investigate reactions that are less common for this heterocyclic system. This might include exploring ring-opening metathesis polymerization (ROMP) precursors derived from this compound, which could lead to novel sulfur- and nitrogen-containing polymers with unique properties. Additionally, the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone could dramatically alter the compound's polarity, solubility, and biological activity, opening up new avenues for derivatization. The reactivity of the α-positions to the sulfur and nitrogen atoms could also be explored, for instance, through deprotonation and subsequent reaction with electrophiles. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability for the production of heterocyclic compounds. nih.govspringerprofessional.de Applying these technologies to the synthesis of this compound and its derivatives could streamline the production of libraries of related compounds for high-throughput screening. nih.gov

Continuous-flow reactors can enable reactions to be performed under conditions of high temperature and pressure that are difficult to achieve in traditional batch synthesis, potentially leading to faster reaction times and higher yields. springerprofessional.demdpi.com This is particularly relevant for cyclization reactions that can be slow under standard conditions. nih.gov Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention, accelerating the discovery of new derivatives with desired properties. nih.gov The integration of in-line analytical techniques would allow for real-time optimization of reaction conditions. durham.ac.uk

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques can provide invaluable real-time insights into these processes.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of a reaction as it occurs, identifying transient intermediates and providing kinetic data. rsc.orgnih.gov For example, monitoring the disappearance of starting materials and the appearance of products in real-time can help to elucidate the reaction pathway and identify any side reactions. nih.govshimadzu.com Direct Analysis in Real Time (DART) mass spectrometry is another powerful tool that allows for the direct and quantitative monitoring of heterogeneous reactions without extensive sample preparation. nih.gov These techniques, when applied to the study of this compound chemistry, could provide a detailed picture of the underlying reaction dynamics.

Computational Design of Next-Generation Thiazepane Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govrsc.orgnih.gov These methods can be employed to design novel this compound derivatives with specific, pre-defined properties. By using computational approaches, researchers can predict the binding affinity of a molecule to a biological target, its pharmacokinetic properties (ADME/T), and its potential toxicity before it is ever synthesized in the lab. nih.gov

Density Functional Theory (DFT) calculations can be used to study the conformational preferences, electronic structure, and reactivity of the this compound scaffold. mdpi.com This information can then be used to guide the design of new derivatives with enhanced properties. For example, computational docking studies could be used to design derivatives that fit into the active site of a particular enzyme, while quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of a series of compounds based on their chemical structure. This in silico approach can significantly reduce the time and cost associated with the discovery and development of new thiazepane-based compounds.

常见问题

What unresolved questions exist regarding the environmental stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。